4,4'-Dipyridyl disulfide

Beschreibung

Contextualization within Organosulfur Chemistry

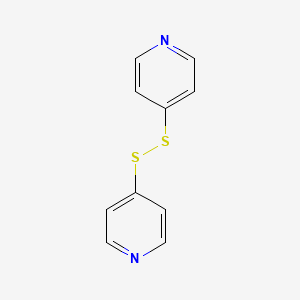

4,4'-Dipyridyl disulfide, a compound with the molecular formula C₁₀H₈N₂S₂, holds a significant position within the field of organosulfur chemistry. smolecule.com It is classified as an organic disulfide, a functional group characterized by a sulfur-sulfur (S-S) bond. nih.govfishersci.ie This class of compounds is integral to various chemical and biological processes. The structure of this compound consists of two pyridine (B92270) rings linked by this disulfide bridge. smolecule.comontosight.ai

Organosulfur compounds are broadly studied for their unique redox properties, and disulfides, in particular, are known for the reversible cleavage and formation of the S-S bond. acs.org In the context of materials science, this compound is investigated as a cathode material in rechargeable lithium batteries. acs.orgrsc.org The electrochemical process in these applications hinges on the redox activity of the disulfide bond, which can reversibly break and recombine. acs.org The presence of the electron-withdrawing pyridine rings distinguishes its electrochemical behavior from simple alkyl or aryl disulfides, placing it in a specific subclass of N-containing heterocyclic organosulfur compounds. acs.orgrsc.org

Structural Features and Chemical Reactivity

The distinct chemical behavior of this compound is a direct consequence of its molecular architecture. The molecule is characterized by two pyridine rings connected at the 4-position by a disulfide linkage. smolecule.com This arrangement makes it a relatively rigid, angular bridging ligand. mdpi.com X-ray crystallography studies have elucidated key structural parameters that define its geometry.

| Structural Parameter | Value |

| C-S-S-C Torsion Angle | 91.95° |

| Dihedral Angle Between Rings | 84.13° |

| S-S Bond Length | ~2.03 Å |

| Discharge Voltage Plateau (in Li-ion battery) | 2.45 V |

This table presents key structural and electrochemical data for this compound. The data is sourced from crystallographic and electrochemical studies. smolecule.com

The disulfide bond is relatively weak, contributing significantly to the compound's reactivity. smolecule.com A primary chemical characteristic is its function as a highly reactive, thiol-specific oxidant. smolecule.comoup.com It readily participates in thiol-disulfide exchange reactions, a process where the disulfide bond is cleaved by a thiol (a compound containing an -SH group), forming a new, mixed disulfide. smolecule.comoup.comacs.org This reactivity is particularly useful for the quantification of thiol groups in biochemical analyses. smolecule.comresearchgate.net The electron-withdrawing nature of the two pyridine rings enhances the electrochemical properties of the disulfide bond, resulting in a higher discharge voltage plateau (2.45 V) compared to simple disulfides like diphenyl disulfide (2.20 V) when used in lithium batteries. smolecule.comrsc.org

Overview of Research Significance and Diverse Applications

The unique structural and reactive properties of this compound have made it a valuable tool in various fields of academic research, from biochemistry to materials science. ontosight.ai

In biochemical and biological research , its primary application is as a reagent for detecting and quantifying free thiol groups in proteins and other biological molecules. smolecule.comontosight.ai This is based on the thiol-disulfide exchange reaction which produces 4-thiopyridone, a chromophore that can be measured spectrophotometrically. acs.orgresearchgate.net It is also used to study redox states and oxidative stress in cellular systems, as it can react with cellular thiols and alter the redox environment. smolecule.comoup.com Furthermore, researchers have used it to induce the dissociation of protein complexes, such as the molecular chaperone GroEL, to study protein structure and function. smolecule.com

In materials science and nanotechnology , this compound serves as a versatile building block. Its ability to form self-assembled monolayers (SAMs) on gold surfaces is utilized in the development of biosensors and for studying protein-protein interactions. smolecule.comsemanticscholar.org The pyridine nitrogen atoms and the disulfide group allow it to act as a ligand in coordination chemistry. It is extensively used to construct coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govresearchgate.netscielo.org.mx In these structures, it acts as a "bent" bridging ligand connecting metal ions to form one-, two-, or three-dimensional networks with diverse topologies, including zigzag chains and layered frameworks. mdpi.comnih.govacs.org

Another significant application is in the field of electrochemistry , specifically in the development of cathode materials for rechargeable lithium batteries. acs.org The reversible cleavage and formation of the disulfide bond during the discharge and charge cycles form the basis of the battery's operation. acs.orgrsc.org The inclusion of the pyridine rings enhances the voltage and can improve the cycling stability of the battery compared to other organosulfur compounds. acs.orgrsc.org

| Research Area | Specific Application |

| Biochemistry | Quantification of thiol groups. smolecule.comoup.com |

| Studying cellular redox states. oup.com | |

| Probing protein structure and interactions. smolecule.comontosight.ai | |

| Materials Science | Formation of self-assembled monolayers (SAMs) on gold. smolecule.comsemanticscholar.org |

| Building block for coordination polymers and MOFs. mdpi.comnih.gov | |

| Electrochemistry | Cathode material in rechargeable lithium batteries. acs.orgrsc.org |

This table summarizes the diverse research applications of this compound across different scientific disciplines.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(pyridin-4-yldisulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBAPGWWRFVTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1SSC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181045 | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19975 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2645-22-9 | |

| Record name | 4,4′-Dithiodipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2645-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldrithiol-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dithiodipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIPYRIDYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4LXL5JH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Dipyridyl Disulfide

Established Synthesis Routes

The synthesis of 4,4'-dipyridyl disulfide can be achieved through several conventional methods, primarily involving oxidation and substitution reactions.

A primary and straightforward method for synthesizing this compound is the oxidative dimerization of 4-thiopyridine. nih.govyeastgenome.org This process involves the formal removal of two hydrogen atoms from the thiol groups of two 4-thiopyridine molecules, leading to the formation of a disulfide bond. The reaction is typically facilitated by an oxidizing agent. The choice of the oxidizing agent and the reaction conditions, such as pH and temperature, can be optimized to improve the yield and purity of the final product.

Similar to the dimerization of 4-thiopyridine, the oxidation of 4-mercaptopyridine (B10438) is a common route to this compound. ontosight.ai 4-mercaptopyridine exists in a tautomeric equilibrium with 4-thiopyridone. The thiol form can be oxidized to the corresponding disulfide. This reaction is autocatalytic in the presence of amines, which facilitate the oxidation of the thiol to the disulfide. wikipedia.org The reaction can be reversed by hydride reduction of the resulting this compound back to 4-mercaptopyridine. wikipedia.org

Another synthetic approach involves the reaction of 4,4'-bipyridine (B149096) with sulfur chlorides. ontosight.ai This method introduces the disulfide linkage by reacting the pre-formed bipyridine backbone with a sulfur-containing reagent. While specific details of this reaction are less commonly reported in readily available literature, it represents a potential alternative to the more common oxidative methods.

Advanced Synthetic Strategies and Mechanistic Studies

Beyond the traditional synthetic routes, recent research has focused on novel applications and in-situ generation of this compound and its derivatives, highlighting its versatile reactivity.

In the realm of coordination chemistry, this compound has been utilized as a starting material for the in situ generation of other ligands. For instance, it can undergo cleavage and rearrangement reactions to form 4,4'-dipyridyl sulfide. researchgate.net These transformations have been observed to occur at room temperature in the presence of certain metal ions and protic solvents like methanol, ethanol, or water, which facilitate the cleavage of the S-S and C-S bonds. researchgate.net The disulfide functional group exhibits a tendency for both oxidative and reductive bond cleavage, leading to the in-situ formation of various species such as pyridine-4-thiolate, pyridine-4-sulfonate, and the corresponding monosulfide and trisulfide, which can then act as ligands in the formation of coordination polymers. mdpi.com

A summary of representative in-situ reactions is provided in the table below:

| Starting Material | Reagents/Conditions | Product | Reference |

| This compound | Cu(I), solvothermal conditions | 4,4'-Dipyridyl sulfide | researchgate.netresearchgate.net |

| This compound | Metal ions, protic solvents (e.g., methanol) | 4,4'-Dipyridyl sulfide | researchgate.net |

A significant recent development involves the use of this compound in a novel methodology for the on-demand, ex-situ generation of pentafluorosulfanyl chloride (SF5Cl) gas. researchgate.netnih.govchemrxiv.orgacs.orgresearchgate.net This innovative approach addresses the safety and cost concerns associated with handling SF5Cl, which is a valuable but hazardous reagent for introducing the pentafluorosulfanyl (–SF5) group into organic molecules. acs.org

The method employs this compound as a safe and commercially available reagent. researchgate.netacs.org The generation of SF5Cl is achieved by reacting this compound with a chlorine source, such as trichloroisocyanuric acid (TCICA), and potassium fluoride (B91410) (KF) in a suitable solvent like acetonitrile (B52724) at room temperature. thieme-connect.com This reaction is typically carried out in a two-chamber reactor, which allows for the generated SF5Cl gas to be directly used in subsequent chemical transformations without the need for storage or transportation in lecture bottles. researchgate.netacs.org

An optimization of this process selected the reaction of 4-phenylbutyne with the generated SF5Cl as a model. acs.org The optimal conditions found for the gas-generation chamber were 0.50 mmol of this compound, 4.50 mmol of TCICA, and 32 mmol of KF in dry acetonitrile. acs.org This method has proven to be applicable on a gram scale and offers flexibility in the choice of solvents for the subsequent reaction. acs.org

Reaction Mechanisms Involving the Disulfide Bond

The disulfide bond is the most reactive site in the this compound molecule. Its reactions are pivotal for its function as a thiol oxidant and for its use in creating more complex molecular architectures.

Thiol-disulfide exchange is a characteristic and widely utilized reaction of this compound. smolecule.com This reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new, mixed disulfide and the release of a 4-thiopyridone molecule. This process is the basis for its use in quantifying thiol groups in proteins and other biological systems. smolecule.com The reaction is a type of SN2 displacement at the sulfur atom. harvard.edu

The general mechanism for the thiol-disulfide exchange can be represented as follows: RSSR' + R''S⁻ ⇌ RSR'' + R'S⁻ Where RSSR' is this compound and R''S⁻ is the attacking thiolate.

The kinetics of the thiol-disulfide interchange reaction with this compound are influenced by several factors, including the nature of the attacking thiol and the reaction conditions. The reaction generally follows second-order kinetics, being first order in both the disulfide and the thiolate anion.

Studies have shown that the rate of reaction of this compound with thiols can be quite rapid. For instance, the reaction of the protein Keap1 with a large excess of this compound was complete in under a minute. pnas.org The observed pseudo-first-order rate constants for the reaction of this compound with the thiol groups of Keap1 have been measured, showing a decrease in rate as more accessible thiols react. pnas.org

Table 1: Observed Pseudo-First-Order Rate Constants for the Reaction of this compound with Keap1

| Reaction Step | Observed Rate Constant (k) (min⁻¹) |

|---|---|

| 1 | 0.9858 |

| 2 | 0.4533 |

| 3 | 0.2019 |

Data from a study on the reaction with Keap1 at pH 7.0. pnas.org Standard errors were less than 5%.

Thermodynamic parameters for the dissociation of the GroEL protein complex induced by this compound have been determined. This process, which involves thiol-disulfide exchange, has a significant activation energy barrier. acs.org

Table 2: Thermodynamic Parameters for the Dissociation of GroEL by this compound

| Thermodynamic Parameter | Value |

|---|---|

| Free Energy of Activation (ΔG‡) | 19.3 ± 1.2 kcal mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 19.3 ± 1.2 kcal mol⁻¹ |

| Entropy of Activation (ΔS‡) | -8.2 ± 3.9 cal mol⁻¹ K⁻¹ |

These parameters indicate that the dissociation is an enthalpy-controlled process. acs.org

The equilibrium of thiol-disulfide interchange reactions is influenced by the relative redox potentials of the participating thiols and disulfides. The reducing potential of dithiols, for example, is strongly affected by the stability of the cyclic disulfide formed upon their oxidation. harvard.edu

The rate of thiolysis of this compound is highly dependent on the pH of the medium. The reacting species is the thiolate anion (RS⁻), so the concentration of this species, which is determined by the pKa of the thiol and the pH of the solution, is a critical factor. nih.gov Generally, the reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. However, this compound is noted for its reactivity even at low pH levels. smolecule.comoup.com

The reactivity of dipyridyl disulfides is also influenced by protonation of the pyridine (B92270) rings. The second-order rate constants for the reaction of mercaptoethanol with this compound are significantly higher for the protonated forms of the disulfide. researchgate.net This suggests that the electron-withdrawing effect of the protonated pyridinium (B92312) ring enhances the electrophilicity of the disulfide bond, making it more susceptible to nucleophilic attack.

Table 3: Second-Order Rate Constants for the Reaction of Mercaptoethanol with Different Protonation States of this compound

| Protonation State of this compound | Second-Order Rate Constant (M⁻¹ s⁻¹) |

|---|---|

| Neutral | 6.6 x 10⁴ |

| Monoprotonated | 4.6 x 10⁶ |

| Diprotonated | 6.9 x 10⁷ |

These data illustrate the enhanced reactivity of the protonated forms of this compound. researchgate.net

The relationship between the nucleophilicity of the attacking thiol and the reaction rate can be described by the Brønsted correlation, which relates the rate constant to the pKa of the thiol. For the reaction of thiols with this compound, a Brønsted coefficient (βnuc) of 0.34 has been reported. harvard.eduresearchgate.net This value indicates a moderate sensitivity of the reaction rate to the basicity of the attacking thiolate.

Substituent effects on the aromatic rings of the disulfide can also influence reactivity. Electron-withdrawing groups on the pyridine rings are expected to increase the reaction rate by making the sulfur atoms more electrophilic. Conversely, electron-donating groups would decrease the rate.

The disulfide bond of this compound can be cleaved through both oxidative and reductive processes. Oxidative cleavage typically requires strong oxidizing agents and can lead to the formation of sulfonic acids. For instance, the synthesis of pyridine-4-sulfonic acids from dipyridyl disulfides has been described. researchgate.net

Reduction of the disulfide bond in this compound yields two molecules of 4-mercaptopyridine. This can be achieved using various reducing agents. A common method for the reduction of disulfides in proteins for analytical purposes is the use of sodium borohydride (B1222165) (NaBH₄), which is effective and can be easily removed from the reaction mixture. researchgate.netnih.gov Dithiothreitol (DTT) is another widely used reducing agent. smolecule.com The reduction of this compound is a key step in some synthetic procedures, such as the preparation of 2-chloropyridine-4-thiol, where the disulfide is first chlorinated and then reduced with zinc powder and hydrochloric acid.

The reaction of this compound with a thiol first produces a mixed disulfide, where one of the original 4-pyridylthio groups is replaced by the new thiol. smolecule.com This is a direct consequence of the thiol-disulfide exchange mechanism. The formation of these mixed disulfides can be a stable endpoint or an intermediate in a further reaction, depending on the stoichiometry and the reactivity of the involved species.

The ability to form mixed disulfides is utilized in protein chemistry to modify specific cysteine residues, which can alter the protein's structure and function. smolecule.com For example, the disassembly of the GroEL protein complex is initiated by the formation of a mixed disulfide between this compound and a cysteine residue on the protein. acs.org This initial reaction leads to conformational changes and the eventual dissociation of the complex.

Supramolecular Chemistry and Coordination Compounds of 4,4 Dipyridyl Disulfide

Bridging Ligand Capabilities in Metallosupramolecular Assemblies

As a bridging ligand, 4,4'-dipyridyl disulfide connects metal ions in a divergent manner, leading to the self-assembly of either discrete metallamacrocycles or extended coordination polymers. mdpi.comresearchgate.net The relatively rigid, bent nature of the ligand, arising from the gauche conformation of the disulfide bridge, plays a crucial role in determining the final structure of these assemblies. mdpi.com This contrasts with more flexible ligands, where different conformations can be adopted. mdpi.com The axial chirality of this compound, existing as 'P' (right-handed) and 'M' (left-handed) forms in equilibrium in solution, adds another layer of complexity and potential for creating chiral structures. mdpi.comresearchgate.net

The reaction of this compound with various metal salts leads to a remarkable diversity of coordination polymers, which are extended structures formed by repeating coordination entities. mdpi.comresearchgate.net The majority of metallosupramolecular structures derived from this ligand are one-dimensional coordination polymers. mdpi.comresearchgate.net

One-dimensional (1D) coordination polymers are the most common architectures formed with this compound. mdpi.comresearchgate.net These chains can adopt several topologies, including zigzag, helical, and repeated rhomboid structures. mdpi.comresearchgate.net

Zigzag Chains: These are a common motif. For instance, a 1D zigzag coordination polymer with a chiral chain structure is formed with silver nitrate (B79036) and acetonitrile (B52724). rsc.orgresearchgate.net The reaction of HgBr₂ with this compound also results in a 1D zigzag chain. scielo.org.mx A complex with heptanuclear basic Zn(II) acetate (B1210297) clusters as nodes also features an achiral zigzag chain structure. researchgate.net

Helical Chains: The inherent chirality of the this compound ligand can direct the formation of helical chains. mdpi.com A manganese complex, [Mn(hfac)₂(4pds)]n, demonstrates supramolecular isomerism, forming helical chiral chains when tetrachloromethane is used as the reaction solvent. acs.orgous.ac.jp Similarly, a Zn(II) complex with benzoic acid generates a 1D helical chain. tandfonline.comtandfonline.com

Repeated Rhomboids: This structure can be envisioned as polymeric strands of M₂L₂ macrocycles fused at the metal corners. mdpi.com Coordination polymers of this type have been synthesized with copper(II) carboxylates and this compound, forming both planar and ruffled ribbon topologies. rsc.org A series of zinc(II) complexes with thiocyanate (B1210189), nitrate, and perchlorate (B79767) anions also form repeated rhomboidal coordination polymers. acs.orgacs.org

The formation of these different 1D structures can sometimes be influenced by the reaction conditions, such as the solvent used. acs.orgous.ac.jp

While less common than 1D chains, this compound can also form two-dimensional (2D) coordination polymers. mdpi.com These typically assemble into sheet-like structures. rsc.orgresearchgate.net

Sheet Structures: Silver(I) complexes with hexafluorophosphate (B91526) and perchlorate anions form 2D coordination networks with a (4,4) net topology. researchgate.net Another silver(I) complex with p-toluenesulfonate shows a 2D sheet structure constructed from 1D zigzag chains linked by Ag-Ag interactions. rsc.orgresearchgate.net

Layered Frameworks: A copper(II) complex with the croconate dianion forms a 2D layered framework. acs.org In this structure, the this compound ligands act as bis-monodentate bridges, and the croconate ligands also bridge the copper(II) ions. acs.org

The formation of three-dimensional coordination polymers exclusively bridged by this compound has not been extensively reported, likely due to the ligand's angular nature. mdpi.com

In addition to extended polymers, this compound is instrumental in forming discrete metallamacrocycles, which are cyclic molecules containing metal ions. mdpi.comresearchgate.net The most common topology is the M₂L₂, where two metal units (M) are bridged by two ligands (L). mdpi.com

These M₂L₂ macrocycles can be either achiral or chiral. mdpi.comresearchgate.net

Achiral Macrocycles: These form when the macrocycle contains two this compound ligands of opposite chirality, resulting in a centrosymmetric, chair-like structure. mdpi.comtandfonline.com An example is a discrete achiral macrocycle formed with Zn(II) and m-methylbenzoic acid, where the zinc moieties are bridged by two ligands of different chiralities. tandfonline.com

Chiral Macrocycles: These are formed when the macrocycle exclusively contains two ligands of the same chirality (either both 'P' or both 'M'). mdpi.comscilit.comnih.gov Metallamacrocycles of iridium, rhodium, and ruthenium half-sandwich complexes are composed of two metal units and two this compound ligands with the same chirality. scilit.comnih.gov Similarly, metallamacrocycles with Co(II) and Ni(II) are composed of two M(hfac)₂ units and two ligands of the same chirality. acs.orgresearchgate.net

The table below summarizes some examples of metallamacrocycles formed with this compound.

| Metal Ion | Ancillary Ligands | Resulting Structure | Chirality |

| Zn(II) | m-methylbenzoate | Discrete Macrocycle | Achiral |

| Ir(III) | Cp, Cl | Metallamacrocycle | Chiral |

| Rh(III) | Cp, Cl | Metallamacrocycle | Chiral |

| Ru(II) | p-cymene, Cl | Metallamacrocycle | Chiral |

| Co(II) | hfac | Metallamacrocycle | Chiral |

| Ni(II) | hfac | Metallamacrocycle | Chiral |

Table created based on data from multiple sources. acs.orgtandfonline.comscilit.comnih.govresearchgate.net

Structural Diversity of Coordination Polymers

Metal-Ligand Interactions and Complex Formation

The coordination of this compound to metal ions occurs through the nitrogen atoms of its two pyridyl groups, making it an N,N'-bridging ligand. mdpi.com The nature of the metal ion plays a significant role in determining the final architecture of the supramolecular assembly. acs.orgresearchgate.net

Different metal ions, with their preferred coordination geometries, direct the self-assembly process towards various structures.

Zn(II): Zinc(II) has been shown to form a variety of structures with this compound. These include 1D helical chains, discrete achiral macrocycles, and 1D double-stranded chains depending on the co-ligands present. scielo.org.mxtandfonline.comacs.org For example, with benzoic acid, it forms a helical chain, while with m-methylbenzoic acid, it forms a discrete macrocycle. tandfonline.com With thiocyanate, nitrate, or perchlorate, it assembles into repeated rhomboidal coordination polymers. acs.orgacs.org

Mn(II): Manganese(II) complexes with this compound have been shown to form coordination polymers. acs.orgous.ac.jp The specific structure, either a zigzag or a helical chain, can be controlled by the choice of solvent. acs.orgous.ac.jp

Co(II) and Ni(II): In contrast to manganese, cobalt(II) and nickel(II) with the same ancillary ligand (hfac) selectively form discrete M₂L₂ metallamacrocycles rather than coordination polymers. acs.orgous.ac.jpresearchgate.net

Cu(II): Copper(II) has been used to synthesize a range of coordination polymers with this compound, including 1D zigzag chains and 2D layered frameworks when co-ligands like croconate are used. acs.org Copper(II) can also assist in the oxidative cleavage of the disulfide bond under certain conditions. rsc.org

Hg(II): Mercury(II) has been shown to form one-dimensional coordination polymers with this compound. scielo.org.mxsioc-journal.cn For instance, HgBr₂ forms a 1D helical chain. scielo.org.mx Under solvothermal conditions, Hg(II) can also promote the cleavage of the S-S and S-C bonds of the ligand. sioc-journal.cn

Axial Chirality and Conformational Enantiomers in Supramolecular Structures

This compound, also referred to as 4,4′-dithiodipyridine (dtdp), is a bridging ligand that exhibits a notable structural feature: axial chirality. mdpi.comresearchgate.net This arises from the gauche conformation around the disulfide bond, which results in a twisted structure with a C-S-S-C torsion angle of approximately 90°. nih.gov This twist prevents the molecule from being superimposable on its mirror image, leading to the existence of two conformational enantiomers: a left-handed (M) form and a right-handed (P) form. mdpi.comnih.gov In solution, these enantiomers are in equilibrium, as the energy barrier for rotation around the S-S bond is relatively low. mdpi.com

The presence of these M and P enantiomers is a critical factor in the supramolecular chemistry of this compound, profoundly influencing the architecture of the resulting coordination compounds. mdpi.comacs.org The self-assembly process involving this ligand and metal ions can lead to structures where the chirality of the ligand is expressed in the final supramolecular assembly. For instance, coordination with metal centers can result in the formation of chiral structures, such as helical chains, or achiral structures, depending on how the M and P enantiomers are incorporated. acs.orgacs.org

The chirality of the ligand can also interact with the chirality of the metal center. In complexes with cis-configured octahedral metal units, such as [Co(hfac)2(4pds)]2 and [Ni(hfac)2(4pds)]2 (where hfac = 1,1,1,5,5,5-hexafluoroacetylacetonate), the left-handed (Λ) form of the metal complex combines with the right-handed (P) form of the dtdp ligand, and vice versa. mdpi.com This demonstrates a distinct diastereoselective recognition in the self-assembly process.

Table 1: Chirality in Supramolecular Structures of this compound

| Metal Ion | Co-ligand/Anion | Resulting Structure | Chirality of Structure | Ligand Conformation | Reference |

|---|---|---|---|---|---|

| Zn(II) | Benzoic Acid | 1-D Helical Chain | Chiral | Not specified | tandfonline.com |

| Zn(II) | m-Methylbenzoic Acid | Discrete Macrocycle (Chair-like) | Achiral | M and P forms | tandfonline.com |

| Mn(II) | hfac | Zigzag Chain | Achiral | Not specified | acs.org |

| Mn(II) | hfac | Helical Chain | Chiral | Same chirality | acs.org |

| Co(II) | hfac | M2L2 Macrocycle | Chiral | Same chirality (P or M) | mdpi.comacs.org |

| Ni(II) | hfac | M2L2 Macrocycle | Chiral | Same chirality (P or M) | mdpi.comacs.org |

| Zn(II) | SCN⁻ | Repeated Rhomboid Chain | Achiral | M and P forms | acs.orgacs.org |

| Zn(II) | NO₃⁻ | Repeated Rhomboid Chain | Chiral | One enantiomer | acs.orgacs.org |

Crystal Engineering and Self-Assembly Processes

Crystal engineering with this compound leverages its bent geometry and axial chirality to construct a diverse range of supramolecular architectures. mdpi.com The self-assembly of this ligand with various metal ions leads to discrete metallamacrocycles and one- or two-dimensional coordination polymers. mdpi.comresearchgate.net The final structure is a result of a complex interplay between the coordination preferences of the metal ion, the inherent twist of the ligand, and the reaction conditions. mdpi.comacs.org

The process of crystallization itself is often the key step where the supramolecular structure is formed, particularly when using labile 3d metal precursors. mdpi.com In these cases, the assembly occurs at the solvent-crystal interface, and kinetic factors can favor the formation of polymers over discrete macrocycles. mdpi.com However, the formation of M2L2 macrocycles with these metals suggests that solid-state packing effects can stabilize the macrocyclic structure. mdpi.com

Supramolecular isomerism, where the same components (metal ion and ligand) form different superstructures, is a prominent feature in the crystal engineering of this compound. acs.org The choice of solvent and metal ion has been shown to be a critical factor in directing the assembly towards a specific isomer. acs.org

A clear example of solvent-induced supramolecular isomerism is observed in the reaction of Mn(hfac)2 with this compound. When the reaction is carried out in methanol, it yields a zigzag achiral chain polymer. acs.org In contrast, using tetrachloromethane as the solvent leads to the formation of a helical chiral chain polymer. acs.org This demonstrates that the solvent can play a crucial role in determining the final architecture, likely through influencing the solubility of intermediates and the thermodynamics of the assembly process.

The nature of the metal ion also dictates the outcome of the self-assembly. While manganese and copper with hfac co-ligands tend to form coordination polymers with this compound, cobalt and nickel under similar conditions yield discrete M2L2 metallamacrocycles. acs.orgresearchgate.net This highlights the subtle differences in the coordination geometry and lability of the metal ions that guide the formation of either polymeric or macrocyclic structures.

Furthermore, the anions present in the reaction mixture can influence the resulting structure. In the case of Zn(II) complexes, different anions like thiocyanate (SCN⁻), nitrate (NO₃⁻), and perchlorate (ClO₄⁻) lead to the formation of various one-dimensional repeated rhomboidal structures, some of which are chiral and others achiral, and exhibit different guest inclusion properties. acs.orgacs.org

Table 2: Effect of Reaction Conditions on Supramolecular Isomerism

| Metal Ion | Co-ligand/Anion | Solvent | Resulting Structure | Reference |

|---|---|---|---|---|

| Mn(II) | hfac | Methanol | Zigzag Achiral Chain | acs.org |

| Mn(II) | hfac | Tetrachloromethane | Helical Chiral Chain | acs.org |

| Co(II) | hfac | Chloroform (B151607) | M2L2 Metallamacrocycle | acs.org |

| Ni(II) | hfac | Chloroform | M2L2 Metallamacrocycle | acs.org |

| Zn(II) | NO₃⁻ | Not specified | Chiral Repeated Rhomboid Chain | acs.org |

| Zn(II) | SCN⁻ | DMF/Methanol | Achiral Repeated Rhomboid Chain | acs.org |

In addition to the primary coordination bonds between the metal ions and the nitrogen atoms of the pyridyl groups, non-covalent interactions such as hydrogen bonding and π-π stacking play a crucial role in the stabilization and organization of the supramolecular structures of this compound. nih.govacs.org These interactions are fundamental in extending the dimensionality of the structures and creating robust, higher-order assemblies. acs.orgnih.gov

Hydrogen bonding is frequently observed in these crystal structures, especially when co-ligands, solvent molecules (like water or methanol), or counter-anions with hydrogen bond donor/acceptor capabilities are present. nih.govacs.org For instance, in a co-crystal of this compound with isophthalic acid, O-H···N hydrogen bonds link the carboxylic acid and the pyridyl nitrogen atoms, forming one-dimensional zigzag chains. nih.gov In coordination polymers, coordinated water molecules or counter-anions can form hydrogen bonds that link adjacent polymeric chains, creating 2D or 3D networks. acs.org An example is seen in a copper(II) complex where hydrogen-bonded chains are further assembled into a 2D layered framework. acs.org

Biochemical and Biological Research Applications of 4,4 Dipyridyl Disulfide

Thiol Quantification and Redox Biology

4,4'-Dipyridyl disulfide is a pivotal reagent in the fields of biochemistry and redox biology, primarily utilized for the quantification of thiol (sulfhydryl) groups. Its mechanism of action is based on a thiol-disulfide exchange reaction, which results in the release of a chromophore, 4-thiopyridone (4-TP), that can be measured spectrophotometrically. nih.govacs.org This reaction provides a simple and effective method for determining the concentration of thiols in various samples. nih.gov The analytical quantification of thiols is crucial as this functional group lacks a strong, unique spectroscopic signature, making it difficult to detect in complex chemical environments. nih.gov

The reaction between this compound and a thiol-containing compound produces a mixed disulfide and releases one molecule of 4-thiopyridone (4-TP). The amount of 4-TP produced is directly proportional to the amount of thiol present in the sample. The concentration of 4-TP can be determined by measuring its absorbance at a specific wavelength, typically around 324 nm. researchgate.net This method is highly sensitive and can be used to quantify thiols in the picomolar range, especially when coupled with techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov

The utility of this compound extends to the analysis of both free thiol groups and the total thiol content (including those in disulfide bonds) of proteins. researchgate.net To measure the total thiol content, a reducing agent such as sodium borohydride (B1222165) is first used to break the disulfide bonds, and the resulting free thiols are then quantified using this compound. researchgate.netnih.gov This approach allows for a comprehensive assessment of the thiol-disulfide redox state in biological samples. researchgate.net

Table 1: Spectrophotometric Properties for Thiol Quantification

| Reagent | Chromophore | Typical λmax (nm) |

|---|---|---|

| This compound | 4-thiopyridone (4-TP) | ~324 |

| 5,5'-dithio-bis-(2-nitrobenzoic acid) (Ellman's Reagent) | 2-nitro-5-thiobenzoic acid (TNB) | ~412 |

This compound, also known as Aldrithiol-4, offers several advantages over the more commonly used Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), or DTNB). nih.gov While both reagents operate on the principle of thiol-disulfide exchange, this compound exhibits superior sensitivity due to the higher extinction coefficient of its product, 4-TP, compared to the product of DTNB. researchgate.netnih.gov

Furthermore, the reaction with this compound can be effectively carried out at a lower pH (≥ 4.5) compared to the optimal pH of 8.0 for Ellman's reagent. nih.gov This is a significant advantage as it minimizes the risk of thiol oxidation by ambient molecular oxygen at higher pH values. researchgate.netnih.gov Due to its small size, amphiphilic nature, and lack of charge, this compound can also react more readily with poorly accessible protein sulfhydryl groups. nih.gov These properties make this compound a more versatile and, in many cases, a more accurate reagent for thiol quantification, complementing the applications of Ellman's reagent. nih.govnih.gov

Table 2: Comparison of this compound and Ellman's Reagent

| Feature | This compound | Ellman's Reagent (DTNB) |

|---|---|---|

| Sensitivity | Higher | Lower |

| Optimal pH | ≥ 4.5 | ~8.0 |

| Reactivity with hindered thiols | More reactive | Less reactive |

| Risk of air oxidation | Lower at optimal pH | Higher at optimal pH |

Protein Modification and Functional Studies

This compound serves as a valuable tool for modifying proteins and studying their function and stability. Its ability to react with cysteine residues allows for the introduction of disulfide bonds and the investigation of the impact of thiol oxidation on protein structure and activity.

As a thiol-specific oxidizing agent, this compound can facilitate the formation of disulfide bonds between cysteine residues, effectively cross-linking proteins and other biomolecules. nih.govelifesciences.org This property is particularly useful for capturing and studying protein-protein interactions in their native cellular environment. nih.govelifesciences.org For instance, it has been used to induce intra-nucleosomal cross-linking to investigate the spatial arrangement of histone proteins. nih.govelifesciences.org The cell-permeable nature of this compound allows it to be used in living cells to stabilize protein complexes, which can then be isolated and analyzed. nih.govelifesciences.org

The modification of thiol groups by this compound can significantly impact the function and stability of proteins. smolecule.com Thiol groups in cysteine residues are often crucial for the catalytic activity of enzymes and for maintaining the structural integrity of proteins. nih.gov The oxidation of these thiols to form disulfide bonds can alter the protein's conformation, leading to changes in its activity. nih.govnih.gov This can involve either an increase or decrease in stability and function, depending on the specific protein and the location of the modified cysteine residues. nih.gov Studies using this compound have provided insights into the role of redox regulation in cellular processes and the response to oxidative stress. smolecule.com

In some cases, the thiol-disulfide exchange reaction with this compound can lead to the dissociation of protein complexes. A notable example is the molecular chaperone GroEL, a large, double-ring protein complex essential for protein folding. acs.orgnih.gov The addition of this compound has been shown to cause the complete disassembly of the 14-subunit GroEL complex into its individual monomers. acs.orgnih.gov This dissociation is a kinetically controlled process and is associated with an increased exposure of hydrophobic surfaces on the GroEL monomers. acs.orgnih.gov The kinetics of this dissociation are cooperative with respect to the concentration of this compound. nih.gov This application of this compound provides a method to study the forces and interactions that maintain the quaternary structure of large protein assemblies. acs.orgnih.gov

Table 3: Summary of GroEL Dissociation by this compound

| Parameter | Observation |

|---|---|

| Effect on GroEL | Complete disassembly into monomers |

| Nature of the process | Kinetically controlled and cooperative |

| Consequence | Increased exposure of hydrophobic surfaces |

| Influencing factors | Temperature, presence of Mg2+ or adenine nucleotides |

Dissociation of Protein Complexes (e.g., GroEL)

Cooperative Kinetics and Hydrophobic Exposure

This compound is a valuable tool in kinetic studies for probing the microenvironment of thiol groups within proteins. Its reaction with a protein's thiolate ion is sensitive to the polarity of the local environment. This property allows researchers to characterize the accessibility and nature of active sites.

Research utilizing this compound and its isomer, 2,2'-dipyridyl disulfide, has demonstrated a differential solvent effect that can be used to assess the hydrophobicity of a thiol group's location nih.gov. The second-order rate constant for the reaction between the thiolate ion of a model compound like 2-mercaptoethanol and this compound increases as the dielectric constant of the solvent decreases (i.e., becomes more hydrophobic) nih.gov. By comparing the reaction rates of protein thiols with these isomeric probes, insights into the active site's environment can be inferred without the complication of steric or binding effects nih.gov. For instance, application of this kinetic method to the enzyme ficin indicated that its active-center thiol group is located in a significantly hydrophobic environment nih.gov.

| Probe Compound | Effect of Decreasing Solvent Dielectric Constant (Increasing Hydrophobicity) on Reaction Rate with Thiolate Ion |

| This compound | Increases |

| 5,5'-dithiobis(2-nitrobenzoate) dianion | Increases or remains unchanged |

| 2,2'-Dipyridyl disulfide | Decreases |

This table summarizes the differential effect of solvent polarity on the reaction rates of various disulfide probes with thiols, a principle used to study the hydrophobic exposure of thiol groups in proteins nih.gov.

Enzyme Activity Modulation (e.g., Cytochrome P450cam, Ryanodine Receptors)

This compound serves as a potent modulator of enzyme activity, primarily through its ability to oxidize critical sulfhydryl groups on cysteine residues. This interaction can lead to either activation or inhibition of enzyme function, depending on the specific protein and the concentration of the disulfide.

A key example is its effect on ryanodine receptors (RyRs), which are critical calcium release channels in muscle cells. As a cell-permeant, thiol-reactive oxidant, 4,4'-dithiodipyridine (DTDP), another name for this compound, induces sulfhydryl oxidation that modulates RyR activity. Studies on rat ventricular myocytes have shown that DTDP can cause a biphasic change in the frequency of spontaneous Ca2+ sparks; an increase in frequency occurs at low concentrations (e.g., 3 µM), while higher concentrations lead to a subsequent decrease nih.gov. This suggests an initial activation followed by inactivation of the RyRs nih.gov. Further research on purified skeletal muscle RyRs demonstrated that 4,4'-DTDP causes a concentration-dependent increase in the channel's open probability nih.gov. This modulation indicates that even mild oxidative stress can directly affect signaling pathways by altering the function of the RyR complex nih.gov. While it is also used in studies involving the spectroelectrochemistry of Cytochrome P450cam, detailed modulation effects from the available search results are limited .

Cellular Redox Homeostasis and Oxidative Stress Studies

This compound (DPS) is a highly reactive, membrane-permeable, and thiol-specific oxidant used extensively in research to study cellular responses to disulfide stress oup.comoup.com. It functions as an electron acceptor in thiol-disulfide exchange reactions, making it a powerful tool for perturbing the intracellular redox balance oup.comoup.comnih.gov.

Effects on Glutathione Redox Status (GSH/GSSG Ratio)

One of the primary intracellular targets of this compound is glutathione (GSH), the most abundant non-protein thiol in cells. DPS is an efficient oxidant of GSH oup.com. Exposure of cells to DPS leads to a significant shift in the glutathione redox state. It causes an increase in the concentration of the oxidized form, glutathione disulfide (GSSG) oup.comnih.gov. This shift results in a more oxidizing intracellular environment, which is reflected by a change in the GSH/GSSG ratio. Studies in yeast have shown that the sensitivity of different mutant strains to DPS correlates with the extent to which their cytoplasmic GSH redox potential becomes more oxidizing upon exposure oup.comnih.gov. This targeted disruption of the glutathione pool makes DPS a specific inducer of disulfide stress, allowing researchers to investigate the cellular mechanisms that maintain redox homeostasis oup.com.

Induction of Toxicity in Biological Systems (e.g., Yeast, Erythrocytes)

The disruption of cellular redox homeostasis by this compound leads to significant toxicity in various biological systems. In the yeast Saccharomyces cerevisiae, DPS is highly toxic and impairs cell growth at low micromolar concentrations oup.comoup.comnih.gov. This toxicity stems from the induction of severe disulfide stress oup.com. The cellular defense mechanisms against DPS are distinct from those for other oxidants, requiring the full antioxidant pools of both glutathione and thioredoxin oup.comnih.gov. Research has identified several genes that are crucial for survival in the presence of DPS, highlighting the key pathways involved in detoxification.

| Gene | Encoded Protein | Function in DPS Resistance |

| GLR1 | Glutathione Reductase | Crucial for recycling GSSG back to GSH, maintaining the GSH pool oup.comoup.comnih.gov. |

| GSH1 | Gamma-glutamylcysteine synthetase | Involved in the de novo synthesis of glutathione oup.comoup.comnih.gov. |

| TRX2 | Thioredoxin | A key component of the thioredoxin system, another major cellular antioxidant pathway oup.comoup.comnih.gov. |

| SOD1 | Superoxide Dismutase | An enzyme that deals with oxidative stress by converting superoxide radicals oup.comoup.comnih.gov. |

This table outlines key genes and their protein products in yeast that are essential for providing resistance against the toxic effects of this compound oup.comoup.comnih.gov.

Interaction with Cellular Signaling Pathways

By inducing a specific type of oxidative stress, this compound can interact with and modulate cellular signaling pathways. The alteration of the intracellular redox environment, particularly the GSSG/GSH ratio, can sensitize specific cellular targets to the compound's effects oup.comnih.gov. A primary mechanism of interaction is through the modulation of redox-sensitive proteins, such as ion channels. As noted previously, this compound directly modulates ryanodine receptors, which alters intracellular Ca2+ signaling nih.govnih.gov. The ability to trigger changes in Ca2+ spark frequency, even under mild oxidative conditions, demonstrates that the compound can affect fundamental cellular signaling processes without causing widespread cell damage or Ca2+ accumulation nih.gov. This makes it a useful probe for studying how redox state and specific signaling cascades, like calcium signaling, are interconnected.

Biosensor Development and Surface Modification

The reactivity of the disulfide bond in this compound makes it a valuable reagent for surface modification, particularly in the development of biosensors chemicalbook.com. The core principle involves a disulfide exchange reaction where the compound can covalently bind to thiol groups present on surfaces or biomolecules.

This chemistry is frequently used to modify gold surfaces for protein studies and biosensor applications chemicalbook.com. Gold surfaces can be functionalized with a self-assembled monolayer of thiol-containing molecules, which can then react with this compound. This process creates a reactive surface that can subsequently bind proteins or other biomolecules containing free cysteine residues. This immobilization strategy is a cornerstone of many biosensor platforms, such as those based on surface plasmon resonance or quartz crystal microbalances, which detect molecular binding events at a functionalized surface.

Furthermore, this compound (often abbreviated as 4-DPS) is used in highly sensitive assays to quantify thiol and disulfide content in proteins researchgate.net. This method allows for the detection of protein thiols in the picomolar range, which is essential for characterizing proteins and understanding redox modifications in various biological and food science contexts researchgate.net.

Self-Assembled Monolayers on Gold Surfaces

This compound is utilized in material science and biochemical research to modify gold surfaces through the formation of self-assembled monolayers (SAMs). This process involves the spontaneous organization of molecules from a solution onto a solid surface, resulting in a well-ordered, crystalline-like molecular layer. The formation of these monolayers is a key technique for engineering the properties of a surface, making a variety of technological applications possible, from protective coatings to interfacing with biological systems. uni-tuebingen.de

The mechanism for the assembly of disulfide compounds on gold surfaces involves the chemisorption of the molecule via an oxidative dissociation of the disulfide (S-S) bond. pradeepresearch.orgnih.gov This cleavage results in the formation of two stable, semi-covalent gold-thiolate (Au-S) bonds per molecule of this compound. The strong affinity between sulfur and gold, coupled with intermolecular forces between the adjacent pyridine (B92270) rings, drives the formation of a densely packed and stable monolayer. This process is common for various organic disulfides and thiols when forming SAMs on gold substrates. rsc.orgrsc.org

The resulting SAM presents the pyridine functional groups outwards, creating a new interface with specific chemical properties. These modified surfaces are particularly valuable for protein studies. The nitrogen atoms in the pyridine rings can act as an interfacial layer to facilitate electron transfer between the gold electrode and biological molecules like cytochrome c. nih.gov This allows for the controlled immobilization of proteins and other biomolecules, enabling detailed investigation of their structure, function, and interactions using surface-sensitive analytical techniques.

| Property | Description | Relevance to this compound |

|---|---|---|

| Formation Mechanism | Spontaneous adsorption and organization of molecules from solution onto a substrate. uni-tuebingen.de | Forms a well-ordered monolayer on gold surfaces. |

| Bonding to Gold | Involves cleavage of the S-S bond and formation of strong, stable gold-thiolate (Au-S) bonds. pradeepresearch.orgnih.gov | Ensures a robust and stable surface modification. |

| Key Application | Creating functional surfaces for interfacing with biological systems and studying protein interactions. uni-tuebingen.de | Used for immobilizing proteins for structural and functional analysis. |

Pharmaceutical and Drug Discovery Research

The unique chemical properties of this compound, particularly the reactivity of its disulfide bond, make it a valuable tool in pharmaceutical and drug discovery research.

Potential in Drug Metabolism and Activation

This compound is recognized as a highly reactive thiol oxidant that functions as an electron acceptor in thiol-disulfide exchange reactions. nih.gov This reactivity is highly relevant to the study of drug metabolism. Many metabolic processes, particularly detoxification pathways, are dependent on the cellular redox state, which is maintained by thiol-containing molecules like glutathione (GSH). nih.gov

By introducing this compound to biological systems, researchers can probe the role of thiol-disulfide exchange in metabolic pathways. udel.edu The compound can interact with and oxidize sulfhydryl groups on enzymes and metabolites, altering their activity. This allows for the investigation of how oxidative stress affects drug metabolism and efficacy. Furthermore, it can be used in assays to quantify protein thiols and disulfides, providing critical data on the redox state of cellular components during metabolic studies. nih.govresearchgate.net

Role in Drug Delivery Systems

The disulfide bond is a key functional group in the design of advanced drug delivery systems, particularly for targeted cancer therapy. Disulfide linkers are incorporated into antibody-drug conjugates (ADCs) to connect a potent cytotoxic drug to a monoclonal antibody. wuxiapptec.com

These linkers are designed to be stable in the bloodstream but are readily cleaved in the highly reductive intracellular environment of tumor cells, where the concentration of reducing agents like glutathione is significantly higher. creativebiolabs.net The pyridyl disulfide group is particularly useful for this purpose. Nanoparticles and other drug carriers can be functionalized with pyridyl disulfide groups, which then react with thiol-containing drugs or targeting ligands. nih.gov Upon internalization into the target cell, the disulfide bond is broken, triggering the precise and efficient release of the therapeutic payload. nih.govacs.org This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic index of the drug. creativebiolabs.net

Building Block for Bioactive Compound Synthesis

The disulfide functional group is present in a wide variety of natural products and pharmaceuticals and is crucial for their biological activity. mdpi.com Disulfide-containing compounds, such as dithiolopyrrolones, exhibit broad-spectrum antibiotic and potent anti-cancer properties. researchgate.net

This compound can serve as a versatile building block or reagent in the synthesis of such complex bioactive molecules. mdpi.com Its ability to participate in thiol-disulfide exchange reactions allows for its incorporation into larger molecular scaffolds. This strategy is employed in the design of bioreductive prodrugs, where a disulfide bond masks the active form of a drug until it reaches a specific reducing environment in the body. mdpi.com The reversible nature of the disulfide bond makes it an attractive dynamic covalent bond for creating novel therapeutic agents. mdpi.com

Targeting Specific Biological Pathways

As a potent and highly specific thiol oxidant, this compound is used as a tool to target and study biological pathways that are regulated by the redox state of cysteine residues in proteins. nih.gov It induces a specific "disulfide stress" in cells by oxidizing the cytoplasmic glutathione pool, leading to an increase in glutathione disulfide (GSSG). nih.gov

This shift in the cellular redox potential can selectively activate or inhibit specific signaling pathways, particularly those involved in the response to oxidative stress. nih.gov For example, its effects on the glutathione redox status are critical for understanding cellular survival mechanisms under oxidative conditions. nih.gov Researchers use this compound to investigate the role of specific thiol-containing proteins (e.g., thioredoxin, glutathione reductase) in maintaining cellular homeostasis and to identify potential drug targets within these pathways. nih.gov

| Application Area | Mechanism/Principle of Use | Research Outcome |

|---|---|---|

| Drug Metabolism | Acts as a thiol oxidant, perturbing the cellular redox state (e.g., glutathione levels). nih.gov | Elucidation of metabolic pathway dependence on redox balance; quantification of protein thiols. nih.gov |

| Drug Delivery | Used as a cleavable linker stable in circulation but breaks in the reductive environment of target cells. creativebiolabs.net | Targeted release of therapeutic agents (e.g., in Antibody-Drug Conjugates), reducing systemic toxicity. acs.org |

| Bioactive Synthesis | Serves as a chemical building block for incorporating disulfide bonds into larger molecules. mdpi.com | Creation of novel antibiotics, anti-cancer agents, and bioreductive prodrugs. researchgate.net |

| Pathway Targeting | Induces specific disulfide stress, modulating the activity of thiol-dependent proteins and pathways. nih.gov | Identification of key proteins in oxidative stress response and potential therapeutic targets. |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of 4,4'-Dipyridyl disulfide, with various methods employed to probe its molecular features.

Commonly reported IR sampling techniques for this compound include preparing the sample as a KBr pellet or a Nujol mull. guidechem.com Other methods documented in chemical databases involve analyzing the compound in a capillary cell as a melt or using Attenuated Total Reflectance (ATR). nih.gov Vapor phase IR spectroscopy has also been utilized for its characterization. nih.gov The disulfide linkage (S-S) in such compounds typically shows a weak absorption band in the range of 500-600 cm⁻¹, which can be challenging to identify but is crucial for confirming the disulfide bond.

| Technique | Description | Reference |

|---|---|---|

| KBr Pellet | The solid sample is ground with potassium bromide (KBr) powder and pressed into a thin pellet for analysis. | guidechem.com |

| Nujol Mull | The solid sample is ground with Nujol (a mineral oil) to form a paste (mull) that is placed between salt plates. | guidechem.com |

| Capillary Cell (Melt) | The sample is heated above its melting point and analyzed as a thin liquid film between two salt plates. | nih.gov |

| Attenuated Total Reflectance (ATR) | The sample is placed in direct contact with a high-refractive-index crystal, allowing for analysis with minimal sample preparation. | nih.gov |

| Vapor Phase | The sample is heated to a gaseous state for analysis, providing a spectrum free of solvent interference. | nih.gov |

UV-Visible spectroscopy of this compound is extensively documented, particularly in the context of its use as a reagent for quantifying thiol groups. The compound's utility in these assays is based on a thiol-disulfide exchange reaction that releases 4-thiopyridone, a product with a strong and distinct UV absorbance.

There is some discrepancy in the literature regarding the absorption maximum (λmax) of the parent compound versus its reaction product. One source reports that this compound itself has a λmax at 324 nm. chemicalbook.com However, multiple studies focused on thiol quantification state that the reaction of this compound with a thiol-containing compound yields 4-thiopyridone (the more stable tautomer of 4-mercaptopyridine), which exhibits a strong, pH-independent absorbance at 324 nm. nih.govnih.gov This product has a high molar extinction coefficient (ε) of approximately 21,400 M⁻¹cm⁻¹, which provides high sensitivity for the assay. nih.govnih.gov When the reaction is conducted in an organic solvent and catalyzed by triethylamine (B128534), the resulting product shows an intense absorption in the range of 344 to 360 nm. nih.gov

| Compound | Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| This compound | Not specified | 324 | Not reported | chemicalbook.com |

| 4-Thiopyridone (reaction product) | Aqueous, pH 3-7 | 324 | ~21,400 | nih.govnih.gov |

| Reaction Product | Organic solvent with triethylamine catalyst, terminated with acetic acid | 344 - 360 | Not reported | nih.gov |

| 4-Mercaptopyridine (B10438) anion (reaction product) | pH 9 | 285 | Not reported | chemicalbook.com |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric bonds with weak IR signals. The disulfide (S-S) bond, for instance, often produces a more distinct signal in Raman spectra. The characterization of this compound has been performed using Fourier-Transform (FT) Raman spectroscopy. nih.gov Instruments such as the Bruker MultiRAM Stand Alone FT-Raman Spectrometer and the Bruker RFS100 spectrometer (using a Nd:YAG laser at 1064 nm) have been employed for these analyses. nih.gov While specific peak assignments are found in specialized databases, the technique is confirmed as a valuable tool for the structural verification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of ¹H and ¹³C nuclei.

Research findings indicate that NMR spectra are typically recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent. guidechem.com The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons of the pyridine (B92270) rings due to the molecule's symmetry. The protons ortho to the nitrogen atom (at positions 2 and 6) and the protons meta to the nitrogen atom (at positions 3 and 5) would appear as distinct multiplets.

The ¹³C NMR spectrum provides information on the carbon framework. While experimental data is cataloged in spectral databases, predicted ¹³C NMR data in D₂O suggests distinct chemical shifts for the different carbon atoms in the pyridine ring. The carbon atom attached to the disulfide bridge is expected to be significantly influenced by the sulfur atoms.

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| 165.10 | C4 (Carbon attached to S) |

| 149.17 | C2, C6 (Carbons ortho to N) |

| 120.47 | C3, C5 (Carbons meta to N) |

| Note: Data is based on a prediction in D₂O solvent and may differ from experimental values in CDCl₃. |

Chromatographic Methods

Chromatographic techniques are indispensable for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the predominant chromatographic method for the analysis of this compound. The most common mode of separation is Reverse-Phase (RP) HPLC. nih.gov

Detailed research has outlined specific methods for its analysis. One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. nih.gov For applications requiring mass spectrometry (MS) compatibility, the non-volatile phosphoric acid is typically replaced with formic acid. nih.gov Another RP-HPLC assay uses a C-18 column with an isocratic mobile phase of 50 mM potassium acetate (B1210297) at pH 4.0. nih.gov This method is often coupled with a diode-array detector set to 324 nm to quantify the 4-thiopyridone released during thiol assays. nih.gov The use of HPLC is not only for purity assessment, where purities of ≥ 98% are reported, but also for highly sensitive quantification, with detection limits reaching the picomolar range in specific assays.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Mode | Reverse-Phase (RP) | Reverse-Phase (RP) |

| Column | Newcrom R1 | C-18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | 50 mM Potassium Acetate (pH 4.0) |

| Elution | Not specified | Isocratic |

| Detection | Not specified | Diode-Array Detector (DAD) at 324 nm |

| Application | General analysis, preparative separation | Quantification of 4-thiopyridone in thiol assays |

| Reference | nih.gov | nih.gov |

Size-Exclusion Chromatographywur.nl

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their size. While SEC is a powerful tool for the analysis of macromolecules, its application to small molecules like this compound is not extensively documented in scientific literature. The principle of SEC, which relies on the differential permeation of molecules into the pores of a stationary phase, is most effective for separating species with significant differences in hydrodynamic volume. For small molecules, other chromatographic techniques are typically more suitable and provide better resolution.

Gas Chromatography (GC)nih.gov

Gas Chromatography (GC) is a viable technique for the analysis of thermally stable and volatile compounds. This compound can be analyzed by GC, often in conjunction with a mass spectrometer (GC-MS) for definitive identification. The availability of GC-MS data in databases such as PubChem indicates its use in the characterization of this compound chemicalbook.com. Commercial suppliers of this compound also report using GC to determine the purity of their products researchgate.net.

In a typical GC analysis of disulfide compounds, a heated injection port vaporizes the sample, which is then carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. For disulfides, a flame photometric detector (FPD) with a sulfur-specific filter can be employed for selective and sensitive detection wur.nl.

Table 1: Illustrative GC Parameters for Disulfide Analysis (Note: These are general parameters and may require optimization for this compound)

| Parameter | Value |

| Column | Capillary column suitable for sulfur compounds (e.g., DB-1) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 250-300 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Photometric Detector (FPD) or Mass Spectrometer (MS) |

Mass Spectrometry (MS)wur.nlchemrxiv.orgchemrxiv.org

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. The compound has a molecular weight of approximately 220.3 g/mol chemicalbook.com.

Electron ionization (EI) is a common method used for the MS analysis of this compound. In EI-MS, the primary fragmentation pathway for organic disulfides is the cleavage of the S-S bond, which is the weakest bond in the molecule. This cleavage results in the formation of two pyridinethiyl radicals. The mass spectrum would be expected to show a prominent molecular ion peak (M+) and significant peaks corresponding to the fragments.

Recent advances in mass spectrometry, such as fragment correlation mass spectrometry, have been developed to directly characterize the cleavage pathways of disulfide bonds without prior chemical modification researchgate.netnih.govnih.gov. While often applied to larger molecules like peptides, the principles can be extended to smaller disulfide-containing compounds. Techniques like collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are also employed to study disulfide linkages, although CID is not always ideal as it may not cleave the disulfide bond itself acs.orgutexas.edu.

Table 2: Expected Key Mass Fragments of this compound in EI-MS

| m/z Value | Proposed Fragment |

| 220 | [C10H8N2S2]+• (Molecular Ion) |

| 110 | [C5H4NS]+• (Pyridinethiyl radical cation) |

| 78 | [C5H4N]+ (Pyridyl cation) |

X-ray Crystallography and Structural Determinationiucr.orgnih.govutexas.edunih.govnih.govchemrxiv.org

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. The crystal structure of derivatives of this compound has been determined, providing precise information on bond lengths, bond angles, and conformation.

For instance, the reaction of this compound with iodine monochloride yields 4,4′-(disulfanediyl)dipyridinium chloride triiodide, the structure of which has been characterized by single-crystal X-ray diffraction (SC-XRD) frontiersin.org. This analysis reveals key structural parameters of the dipyridyl disulfide moiety in a salt form frontiersin.org. The Cambridge Structural Database (CSD) also contains crystal structure data for this compound itself, with CCDC number 228663 chemicalbook.com.

Table 3: Selected Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

| Compound | 4,4′-(disulfanediyl)dipyridinium chloride triiodide | frontiersin.org |

| Crystal System | Monoclinic | frontiersin.org |

| Space Group | P21/c | frontiersin.org |

| CCDC Number | 2330302 | frontiersin.org |

Electrochemical Techniques for Characterizationfrontiersin.orgwur.nl

Electrochemical techniques, such as cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of molecules like this compound. The disulfide bond is electrochemically active and can undergo both reduction and oxidation.

The electrochemical reduction of the S-S bond in this compound would lead to the formation of two molecules of 4-mercaptopyridine. This process is typically irreversible. The potential at which this reduction occurs can provide information about the energetic favorability of the reaction.

While specific studies on the electrochemistry of this compound are not abundant, the behavior of structurally similar compounds can provide insights. For example, the electrochemical reduction of 4,4'-azobispyridine-1,1'-dioxide has been studied in detail, showing two well-defined, reversible one-electron transfers nih.gov. This suggests that the pyridine rings in this compound could also be involved in redox processes. The electrochemical behavior of compounds is often studied using a three-electrode setup in a suitable solvent and supporting electrolyte.

Table 4: Typical Experimental Setup for Cyclic Voltammetry

| Component | Description |

| Working Electrode | Glassy Carbon, Platinum, or Gold Electrode |

| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl |

| Auxiliary Electrode | Platinum Wire |

| Solvent/Electrolyte | e.g., Acetonitrile with 0.1 M Tetrabutylammonium perchlorate (B79767) |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, molecular geometry, and electrochemical properties of 4,4'-Dipyridyl disulfide.

Recent research into the electrochemical behavior of organodisulfides for rechargeable lithium batteries has included theoretical simulations of this compound. These studies show that the introduction of electron-withdrawing pyridyl groups influences the discharge voltage plateaus. Specifically, this compound exhibits a discharge voltage plateau of 2.45 V, which is higher than that of diphenyl disulfide (2.20 V). This suggests that the electronic properties of the pyridyl rings play a significant role in the redox characteristics of the disulfide bond.

Computational modeling at the DFT level has also been employed to study related disulfide-substituted bipyridyl complexes. For instance, studies on rhenium bipyridyl complexes designed for CO2 reduction have utilized DFT to analyze the redox properties conferred by the disulfide group. These calculations have identified that the first reduction of such complexes can be a two-electron process that leads to the cleavage of the disulfide bond, a critical step for catalyst activation and surface attachment. Although this study was not directly on this compound, it provides a model for understanding the reductive cleavage of the S-S bond in similar aromatic disulfides.

The calculated properties from quantum chemical methods can provide a deeper understanding of the molecule's reactivity and potential applications.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂S₂ |

| Molecular Weight | 220.3 g/mol |

| Monoisotopic Mass | 220.01289061 Da |

| Topological Polar Surface Area | 76.4 Ų |

| Complexity | 136 |

| Rotatable Bond Count | 3 |

This data is computed by PubChem and provides a summary of key molecular descriptors.

Molecular Modeling and Simulation